1-(5-chloropyridin-2-yl)thiourea
CAS No.: 31430-27-0
Cat. No.: VC2027378
Molecular Formula: C6H6ClN3S
Molecular Weight: 187.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31430-27-0 |
|---|---|
| Molecular Formula | C6H6ClN3S |
| Molecular Weight | 187.65 g/mol |
| IUPAC Name | (5-chloropyridin-2-yl)thiourea |
| Standard InChI | InChI=1S/C6H6ClN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
| Standard InChI Key | WEGKERUDVFDIST-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1Cl)NC(=S)N |
| Canonical SMILES | C1=CC(=NC=C1Cl)NC(=S)N |
Introduction
Chemical Properties and Structure
1-(5-chloropyridin-2-yl)thiourea is characterized by a thiourea group attached to a 5-chloropyridine ring at the 2-position. The compound has distinct physical and chemical properties that make it valuable for various applications.
Physical and Chemical Characteristics
This compound presents as a white or light yellow solid with a high melting point, indicating significant thermal stability. Its key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-(5-chloropyridin-2-yl)thiourea
| Property | Value |
|---|---|
| CAS Number | 31430-27-0 |
| Molecular Formula | C₆H₆ClN₃S |
| Molecular Weight | 187.65 g/mol |
| Appearance | White or light yellow solid |
| Melting Point | 230°C to 234°C |
| Solubility | Slightly soluble in water; more soluble in organic solvents (ethanol, ether, chloroform) |
| IUPAC Name | (5-chloropyridin-2-yl)thiourea |
| InChI Key | WEGKERUDVFDIST-UHFFFAOYSA-N |
| SMILES | NC(=S)NC1=NC=C(Cl)C=C1 |
The compound exhibits limited solubility in water but dissolves more readily in organic solvents such as ethanol, ether, and chloroform . This solubility profile is typical of compounds containing both polar and non-polar functional groups.
Structural Features
The structure of 1-(5-chloropyridin-2-yl)thiourea features a thiourea moiety (-NH-CS-NH₂) connected to a 5-chloropyridine ring at the 2-position. Like other thiourea derivatives, it can exist in tautomeric forms, with the thione form (C=S) typically predominating in solution .
The presence of the chlorine atom on the pyridine ring significantly influences the compound's electronic properties, potentially enhancing certain biological activities compared to unsubstituted analogues. The thiourea group provides excellent hydrogen-bonding capabilities, which contributes to the compound's ability to form stable coordination complexes with various metal ions.
Synthesis and Preparation Methods
The synthesis of 1-(5-chloropyridin-2-yl)thiourea typically involves the reaction between 5-chloro-2-pyridinamine and thiourea. This synthetic route is well-established and provides good yields of the desired product.
Standard Synthesis Procedure
The standard preparation method involves dissolving 5-chloro-2-pyridinamine in ethanol, adding thiourea, and heating the mixture to facilitate the reaction. The product is then isolated through crystallization processes to obtain the compound with high purity, typically around 97% .
Alternative synthetic approaches may also be employed, such as using different solvents or catalysts to improve yield or selectivity. The general reaction can be represented as:
5-chloro-2-pyridinamine + thiourea → 1-(5-chloropyridin-2-yl)thiourea
Advanced Synthetic Approaches
Research indicates that modified synthesis procedures can be employed to optimize yields or to incorporate the compound into more complex structures. For instance, thiourea derivatives can serve as precursors for the synthesis of heterocyclic compounds such as trisubstituted thiazoles via reactions with phenacyl bromides .
The reaction of N-(5-chloropyridin-2-yl)-N′N′-dialkylthioureas with phenacyl bromides has been shown to yield trisubstituted thiazoles through a 1,3-pyridyl shift mechanism . This demonstrates the versatility of 1-(5-chloropyridin-2-yl)thiourea as a building block for more complex molecular architectures.
Applications in Coordination Chemistry
One of the primary applications of 1-(5-chloropyridin-2-yl)thiourea is in coordination chemistry, where it serves as a ligand for various metal ions, forming stable coordination complexes.
Metal Complex Formation
1-(5-chloropyridin-2-yl)thiourea can form complexes with various metal ions, particularly transition metals such as Co(II), Ni(II), and Cu(II) . These complexes often exhibit interesting structural features and physicochemical properties that can be exploited in various applications.
The thiourea moiety in the compound typically coordinates to metal ions through the sulfur atom, although coordination through nitrogen atoms is also possible depending on the metal and reaction conditions. The resulting complexes can adopt various geometries, including square planar, tetrahedral, or octahedral arrangements .
Properties of Metal Complexes
Metal complexes of 1-(5-chloropyridin-2-yl)thiourea derivatives have been studied for their thermal stability and degradation kinetics. Research has shown that complexes with Ni(II) and Co(II) ions typically undergo thermal degradation in three steps, while Cu(II) complexes may degrade in four steps .
These coordination compounds often exhibit different physical and chemical properties compared to the free ligand, including altered solubility, spectral characteristics, and thermal stability. Such modifications can be advantageous for specific applications in catalysis, materials science, or medicinal chemistry.
| Biological Activity | Observed Effects | Related Compounds |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth (S. aureus, P. aeruginosa, E. coli) | N-acyl thiourea derivatives with heterocyclic rings |
| Antifungal | Activity against Candida species and other fungal pathogens | Thiourea derivatives with halogen substituents |
| Antioxidant | Free radical scavenging in DPPH assays | Compounds with benzothiazole and methylpyridine moieties |
| Anti-biofilm | Inhibition of biofilm formation by E. coli | Derivatives with 6-methylpyridine moieties |
| Antitumor | Cytotoxicity against various cancer cell lines | Various thiourea derivatives with aromatic substituents |
Analytical Methods and Characterization
Several analytical techniques have been employed to characterize 1-(5-chloropyridin-2-yl)thiourea and its derivatives, ensuring their identity, purity, and structural properties.
Spectroscopic Characterization
1-(5-chloropyridin-2-yl)thiourea can be characterized using various spectroscopic techniques, including:
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Infrared (IR) Spectroscopy: The IR spectrum typically shows characteristic bands for the thiourea group, including C=S stretching bands and N-H stretching bands .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the structure of the compound. In ¹H NMR, distinctive signals for pyridine protons and N-H protons can be observed .
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Mass Spectrometry: This technique can confirm the molecular weight and fragmentation pattern of the compound, providing additional structural information .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods have been developed and validated for the separation and quantification of 1-(5-chloropyridin-2-yl)thiourea and related derivatives . These methods are valuable for quality control and purity assessment.
A reversed-phase HPLC method has been validated for the separation of highly related chlorine-containing thiourea derivatives, with satisfactory results for various validation parameters, including system suitability, specificity, limits of detection and quantification, linearity, precision, accuracy, and robustness .
Related Compounds and Derivatives
1-(5-chloropyridin-2-yl)thiourea serves as a foundation for various derivatives with modified structures and properties. These derivatives often incorporate additional functional groups or substituents that can fine-tune their physicochemical and biological properties.
N-substituted Derivatives
Several N-substituted derivatives of 1-(5-chloropyridin-2-yl)thiourea have been synthesized and characterized, including:
-
N-(5-chloropyridin-2-yl)-N'-methylthiourea (CAS: 59180-93-7): This compound features a methyl group on one of the nitrogen atoms of the thiourea moiety.
-
1-(5-chloropyridin-2-yl)-3-[2-(3-cyanofuran-2-yl)ethyl]thiourea (CAS: 181305-54-4): This derivative incorporates a 3-cyanofuran-2-yl)ethyl group, potentially enhancing its biological activity .
-
1-(5-chloropyridin-2-yl)-3-[2-(3-cyano-2,6-difluorophenyl)ethyl]thiourea (CAS: 181305-20-4): This compound features a complex cyano-difluorophenyl substituent .
Table 3: Comparison of 1-(5-chloropyridin-2-yl)thiourea with Selected Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(5-chloropyridin-2-yl)thiourea | 31430-27-0 | C₆H₆ClN₃S | 187.65 |
| N-(5-chloropyridin-2-yl)-N'-methylthiourea | 59180-93-7 | C₇H₈ClN₃S | 201.68 |
| 1-(5-chloropyridin-2-yl)-3-[2-(3-cyanofuran-2-yl)ethyl]thiourea | 181305-54-4 | C₁₃H₁₁ClN₄OS | 306.77 |
| 1-(5-chloropyridin-2-yl)-3-[2-(3-cyano-2,6-difluorophenyl)ethyl]thiourea | 181305-20-4 | C₁₅H₁₁ClF₂N₄S | 352.80 |
| 1-(5-chloropyridin-2-yl)-3-[2-(2,4,6-trifluorophenyl)ethyl]thiourea | 5327628 | C₁₄H₁₁ClF₃N₃S | 345.80 |
Heterocyclic Derivatives
1-(5-chloropyridin-2-yl)thiourea can serve as a precursor for the synthesis of heterocyclic compounds, particularly thiazoles and thiazolidinones. For example, the reaction of N-(5-chloropyridin-2-yl)-N′N′-dialkylthioureas with phenacyl bromides can yield 5-(5-chloropyridin-2-yl)-2-diethylamino-4-phenylthiazole through a 1,3-pyridyl shift .
These heterocyclic derivatives often exhibit enhanced biological activities compared to the parent thiourea compounds, making them attractive targets for pharmaceutical research .
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